

An In-Depth Technical Guide to N-Methylaceclidine

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Compound of Interest		
Compound Name:	N-Methylaceclidine	
Cat. No.:	B100602	Get Quote

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Abstract

N-Methylaceclidine, a quaternary ammonium derivative of aceclidine, is a muscarinic acetylcholine receptor agonist. This document provides a comprehensive technical overview of **N-Methylaceclidine**, including its chemical identity, and available information regarding its interaction with muscarinic receptors. The methodologies for key experimental assays relevant to the characterization of muscarinic ligands are also detailed to support further research and development.

Chemical Identification

Identifier	Value	
IUPAC Name	3-acetoxy-1-methylquinuclidin-1-ium	
Synonyms	N-Methylaceclidine iodide, 1-Methyl-3- acetoxyquinuclidinium iodide	
CAS Number	57345-45-5[1]	
Molecular Formula	C ₁₀ H ₁₈ INO ₂	
Molecular Weight	311.16 g/mol	
Chemical Structure		



Muscarinic Receptor Interaction

N-Methylaceclidine is known to act as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.

Binding Affinity

Quantitative binding affinity data (Ki values) for **N-Methylaceclidine** at the five human muscarinic receptor subtypes (M1-M5) are not readily available in the public domain. To determine these values, a competitive radioligand binding assay would be employed.

Functional Potency

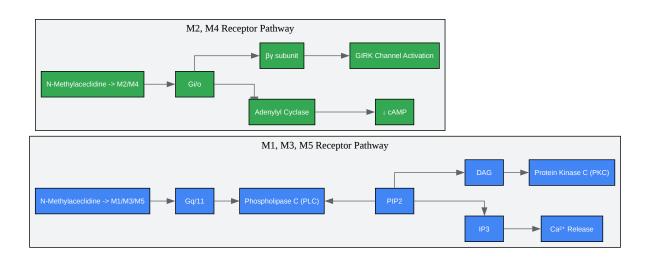
Similarly, specific functional potency data (EC₅₀ or pEC₅₀ values) for **N-Methylaceclidine** at each of the five muscarinic receptor subtypes are not widely published. These values are critical for understanding the compound's efficacy and selectivity in activating downstream signaling pathways. Functional assays, such as calcium flux assays for Gq-coupled receptors (M1, M3, M5) and adenylyl cyclase inhibition assays for Gi/o-coupled receptors (M2, M4), are required to determine these parameters.

Signaling Pathways

As a muscarinic agonist, **N-Methylaceclidine** is expected to activate the canonical signaling pathways associated with the different receptor subtypes.

- M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, leading to the
 activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
 (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of
 intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein
 kinase C (PKC).
- M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βy subunits of these G-proteins can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).





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Figure 1. N-Methylaceclidine Activated Muscarinic Receptor Signaling Pathways.

Experimental Protocols

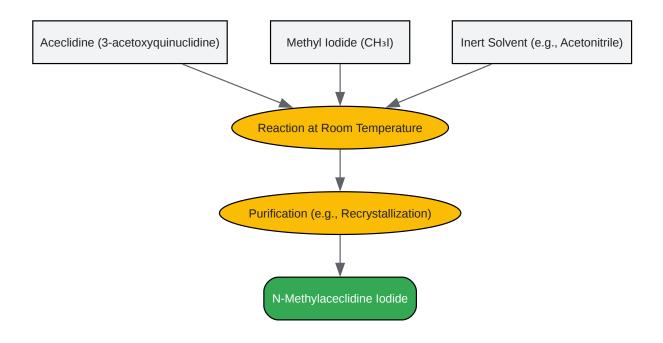
The following are detailed methodologies for key experiments used to characterize muscarinic receptor ligands like **N-Methylaceclidine**.

Synthesis of N-Methylaceclidine (3-acetoxy-1-methylquinuclidinium iodide)

A detailed, peer-reviewed synthesis protocol for **N-Methylaceclidine** is not readily available. However, a plausible synthetic route would involve the N-methylation of aceclidine (3-acetoxyquinuclidine).

Hypothetical Synthesis Workflow:





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Figure 2. Hypothetical Synthesis Workflow for N-Methylaceclidine.

Materials:

- Aceclidine (3-acetoxyquinuclidine)
- Methyl iodide (CH₃I)
- · Anhydrous acetonitrile
- · Diethyl ether
- · Round-bottom flask with a magnetic stirrer
- Reflux condenser (optional, for reactions requiring heating)
- Filtration apparatus

Procedure:

• Dissolve aceclidine in anhydrous acetonitrile in a round-bottom flask.



- Add a stoichiometric excess (e.g., 1.1 equivalents) of methyl iodide to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the quaternary ammonium salt product, **N-Methylaceclidine** iodide, is expected to precipitate out of the solution.
- If precipitation is slow, the product can be precipitated by the addition of diethyl ether.
- Collect the solid product by vacuum filtration.
- Wash the product with cold diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield N-Methylaceclidine iodide.
- Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of **N-Methylaceclidine** for each of the five muscarinic receptor subtypes.

Materials:

- Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
- Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS).
- N-Methylaceclidine at a range of concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., 1 μM atropine).
- 96-well microplates.



- Glass fiber filters.
- Cell harvester.
- Scintillation counter and scintillation fluid.

Procedure:

- In a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of **N-Methylaceclidine**.
- For total binding wells, add assay buffer instead of the competitor.
- For non-specific binding wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of N-Methylaceclidine by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay (for M1, M3, M5 Receptors)

This protocol measures the ability of **N-Methylaceclidine** to stimulate intracellular calcium release in cells expressing Gq-coupled muscarinic receptors.



Materials:

- Cell line stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- N-Methylaceclidine at a range of concentrations.
- A fluorescent plate reader capable of kinetic reading.
- Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

- Plate the cells in the microplates and allow them to adhere overnight.
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.
- Add varying concentrations of N-Methylaceclidine to the wells and immediately begin recording the fluorescence intensity over time.
- The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
- Analyze the data by plotting the peak fluorescence response against the concentration of N-Methylaceclidine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion



N-Methylaceclidine is a valuable tool for studying the pharmacology of muscarinic acetylcholine receptors. This guide provides the foundational information on its chemical properties and outlines the necessary experimental protocols to further characterize its binding and functional profile. The detailed methodologies for synthesis, radioligand binding, and functional assays will enable researchers to generate the quantitative data needed to fully understand the therapeutic potential and selectivity of this compound. Further research is warranted to populate the binding and functional data tables and to explore the full pharmacological landscape of **N-Methylaceclidine**.

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References

- 1. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
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